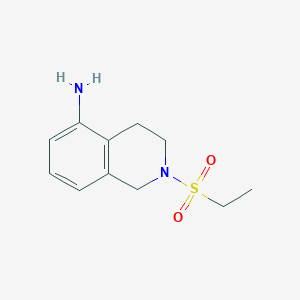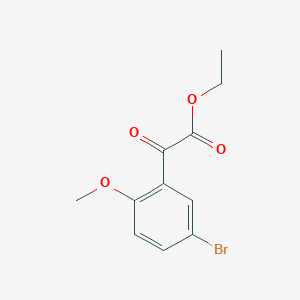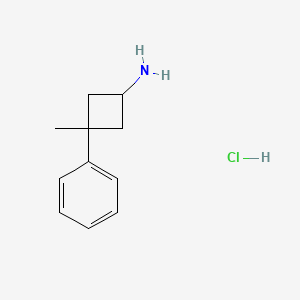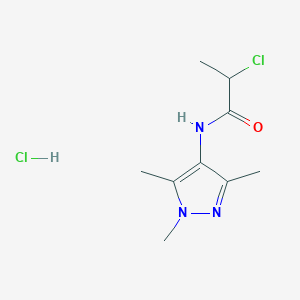![molecular formula C13H22ClNO B1421853 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride CAS No. 1305712-13-3](/img/structure/B1421853.png)
2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride
Übersicht
Beschreibung
2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO and a molecular weight of 243.77 g/mol. It is also known by its IUPAC name, 2-(4-isobutoxyphenyl)-2-propanamine hydrochloride . This compound is a dissociative research chemical and has been studied for various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-isobutoxybenzaldehyde with nitroethane to form 4-isobutoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-(4-isobutoxyphenyl)-2-propanamine, which is subsequently converted to its hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of certain neurotransmitter receptors. This modulation can lead to altered perception, cognition, and mood . The exact pathways and molecular targets involved are still under investigation, but it is thought to affect glutamate and NMDA receptors .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride can be compared with other dissociative research chemicals, such as:
Ketamine: Known for its anesthetic and antidepressant properties.
Methoxetamine: A dissociative anesthetic with similar effects to ketamine.
Phencyclidine (PCP): A dissociative drug with potent effects on the central nervous system
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-10(2)9-15-12-7-5-11(6-8-12)13(3,4)14;/h5-8,10H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPUFVRIECXOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



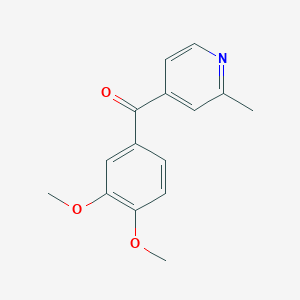
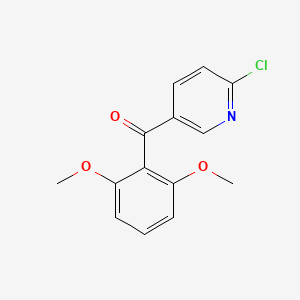

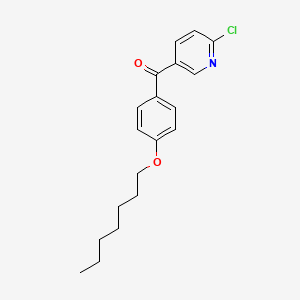

![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)

![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)
